1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-yn-1-one
Description
Properties
IUPAC Name |
1-(benzotriazol-1-yl)-3-phenylprop-2-yn-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O/c19-15(11-10-12-6-2-1-3-7-12)18-14-9-5-4-8-13(14)16-17-18/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKFZCVRBBZIKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(=O)N2C3=CC=CC=C3N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-yn-1-one typically involves the reaction of benzotriazole with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The scalability of the synthesis is advantageous for its application in various industries .
Chemical Reactions Analysis
Types of Reactions: 1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-yn-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the benzotriazole moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazole-substituted ketones, while reduction can produce benzotriazole-substituted alcohols .
Scientific Research Applications
1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-yn-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Its derivatives have shown potential as anticancer, antiviral, and antibacterial agents.
Industry: It is utilized in the production of corrosion inhibitors, UV stabilizers, and polymer additives.
Mechanism of Action
The mechanism of action of 1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-yn-1-one involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound’s ability to undergo various chemical transformations allows it to modulate biological pathways and exert its effects .
Comparison with Similar Compounds
Structural Features and Reactivity
The target compound is part of a broader class of N-acylbenzotriazoles. Key structural analogs and their distinguishing features include:
Key Observations :
- The propargyl ketone in the target compound enables unique reactivity (e.g., Huisgen cycloadditions) absent in saturated analogs like 3b .
- Electron-withdrawing groups (e.g., benzotriazole) enhance stability, whereas electron-donating groups (e.g., methoxy in 1d) increase solubility but reduce thermal resistance .
Trends :
- Aromatic substituents (e.g., phenyl, thienyl) correlate with higher melting points due to enhanced π-stacking .
- Bulkier groups (e.g., trimethoxyphenyl) reduce yields due to steric challenges during acylation .
Limitations :
Crystallographic and Electronic Properties
Crystal structures of related compounds (e.g., 3-(1H-Benzotriazol-1-yl)-1-(3-methoxyphenyl)propan-1-one ) reveal:
Biological Activity
1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-yn-1-one, commonly referred to as benzotriazole derivative, has garnered interest in various fields of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features that allow it to interact with multiple biological targets, leading to potential therapeutic applications.
The molecular formula of this compound is , with a molecular weight of 249.27 g/mol. It has been synthesized through various methods, typically involving the condensation of benzotriazole with phenylpropenone derivatives under basic conditions .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The benzotriazole moiety is known for its capacity to modulate enzyme activity and influence signaling pathways within cells .
Antimicrobial Activity
Research has demonstrated that derivatives of benzotriazole exhibit significant antimicrobial properties. For instance, studies have shown that various benzotriazole derivatives possess moderate antibacterial activity against strains such as Escherichia coli and Bacillus subtilis with Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 50 µg/mL .
Table 1: Antimicrobial Activity of Benzotriazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 25 |
| Compound B | B. subtilis | 12.5 |
| Compound C | Pseudomonas | 50 |
Anticancer Properties
Benzotriazole derivatives have also been investigated for their anticancer potential. In vitro studies have indicated that these compounds can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation . The mechanism often involves the disruption of mitochondrial membrane potential and the generation of reactive oxygen species (ROS).
Case Study: Anticancer Activity
In a study focusing on the compound's effects on human breast cancer cells, it was observed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 30 µM after 48 hours .
Other Biological Activities
Beyond antimicrobial and anticancer effects, benzotriazole derivatives have shown promise in anti-inflammatory and analgesic activities. Compounds containing bulky hydrophobic groups have been reported to enhance these effects significantly .
Q & A
Q. What are the established synthetic routes for 1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-yn-1-one?
The compound can be synthesized via reaction of 1-(methylsulfonyl)-1H-benzotriazole with phenylpropiolic acid under mild conditions, yielding high purity product after recrystallization or column chromatography . Alternative routes involve coupling benzotriazole derivatives with activated acetylenes, optimized for regioselectivity and reduced by-product formation .
Q. Which analytical techniques are critical for confirming the structure of this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are essential for structural elucidation. For example, ¹H NMR can confirm the presence of the benzotriazole ring (δ 7.5–8.3 ppm) and the propargyl ketone moiety (δ 3.2–3.5 ppm) . Melting point analysis and IR spectroscopy further validate purity and functional groups .
Q. How can researchers optimize purification methods for this compound?
Recrystallization using hexane/ethyl acetate mixtures or dichloromethane is effective for isolating high-purity crystals. Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) resolves by-products, particularly unreacted benzotriazole derivatives .
Advanced Research Questions
Q. What crystallographic strategies are recommended for resolving structural ambiguities?
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is the gold standard. For anisotropic displacement parameters, use the TWIN/BASF commands in SHELXL to address twinning or disorder. WinGX and ORTEP facilitate visualization of electron density maps and molecular packing .
Q. How does the compound interact with biological targets, and what assays are suitable for evaluation?
The benzotriazole moiety may inhibit enzymes via π-π stacking or hydrogen bonding. In vitro assays (e.g., enzyme inhibition kinetics using fluorescence-based protocols) and molecular docking (AutoDock Vina) predict binding affinities. In vivo models assess pharmacokinetics, but metabolic instability of the propargyl group may require structural modification .
Q. What methodologies address contradictions in reactivity data during derivatization?
Discrepancies in regioselectivity during reactions with amines or thiols can arise from solvent polarity or steric effects. Controlled experiments in DMF (polar aprotic) versus THF (non-polar) resolve these issues. Kinetic studies (NMR monitoring) identify intermediates, while DFT calculations (Gaussian 16) model transition states .
Q. How can structure-activity relationships (SAR) guide the design of analogs?
Replace the phenyl group with electron-withdrawing substituents (e.g., 4-F, 3-NO₂) to enhance electrophilicity. Modify the benzotriazole ring to 1,2,4-triazole to alter hydrogen-bonding capacity. Biological screening against cancer cell lines (MTT assay) and antibacterial panels (MIC determination) prioritize lead compounds .
Q. What computational tools predict the compound’s stability under varying conditions?
Molecular dynamics simulations (AMBER) model degradation pathways (e.g., hydrolysis of the propargyl ketone). QSPR models correlate substituents with shelf-life, while HPLC-MS tracks degradation products in accelerated stability studies .
Q. How should researchers troubleshoot low yields in scaled-up synthesis?
Optimize stoichiometry (1.2:1 benzotriazole:phenylpropiolic acid) and use slow addition of reactants to control exothermicity. Switch to flow chemistry for improved heat dissipation. GC-MS monitors reaction progress, and TLC (Rf = 0.4 in hexane/EtOAc 7:3) identifies incomplete conversions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
